molecular formula C10H19NO2 B3180941 (S)-tert-Butyl 2-amino-3-cyclopropylpropanoate CAS No. 457059-27-7

(S)-tert-Butyl 2-amino-3-cyclopropylpropanoate

Cat. No.: B3180941
CAS No.: 457059-27-7
M. Wt: 185.26 g/mol
InChI Key: RCKUJSHNLSHNJR-QMMMGPOBSA-N
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Description

(S)-tert-Butyl 2-amino-3-cyclopropylpropanoate is a chiral compound with a cyclopropyl group attached to the alpha carbon of an amino acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 2-amino-3-cyclopropylpropanoate typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as a cyclopropyl-containing amino acid derivative.

    Protection of Amino Group: The amino group is protected using a tert-butyl group to prevent unwanted reactions during subsequent steps.

    Formation of Ester: The protected amino acid is then esterified to form the desired tert-butyl ester.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.

    Automated Purification Systems: To streamline the purification process and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 2-amino-3-cyclopropylpropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amino acid derivatives.

Scientific Research Applications

(S)-tert-Butyl 2-amino-3-cyclopropylpropanoate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies involving enzyme-substrate interactions and protein-ligand binding.

    Industrial Applications: The compound is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 2-amino-3-cyclopropylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can influence the binding affinity and specificity of the compound, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (S)-Methyl 2-amino-3-cyclopropylpropanoate: Similar structure but with a methyl ester group instead of a tert-butyl group.

    (S)-Ethyl 2-amino-3-cyclopropylpropanoate: Similar structure but with an ethyl ester group.

Uniqueness

(S)-tert-Butyl 2-amino-3-cyclopropylpropanoate is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences the compound’s reactivity and binding properties. This makes it a valuable intermediate in the synthesis of specific pharmaceutical and organic compounds.

Properties

IUPAC Name

tert-butyl (2S)-2-amino-3-cyclopropylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-10(2,3)13-9(12)8(11)6-7-4-5-7/h7-8H,4-6,11H2,1-3H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCKUJSHNLSHNJR-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CC1CC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CC1CC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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